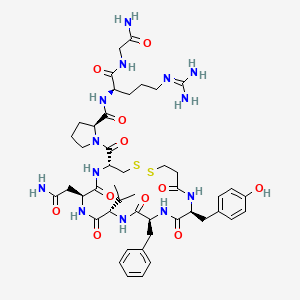

(Deamino-Cys1,Val4,D-Arg8)-Vasopressin

Description

Overview of Vasopressin Analogs and Peptide Hormone Research

Vasopressin is a nine-amino-acid peptide that plays crucial roles in the body, primarily in regulating water balance and blood pressure. cvpharmacology.com The field of peptide hormone research has a long history of creating synthetic analogs of natural peptides like vasopressin. The main goals of this research are to develop compounds with more specific actions, greater potency, and longer duration of action compared to the native hormone. nih.govwikipedia.org

The development of vasopressin analogs has been driven by the desire to separate the various biological activities of vasopressin, which are mediated by different receptor subtypes (V1a, V1b, and V2). cvpharmacology.comwikipedia.org For instance, researchers have aimed to create analogs that are selective for the V2 receptor, which is responsible for the antidiuretic effect, while minimizing the V1a receptor-mediated effects on blood pressure. spandidos-publications.com This has led to the creation of a wide array of synthetic peptides, including well-known analogs like Desmopressin (B549326) (dDAVP) and Terlipressin. nih.govpolito.itresearchgate.net These efforts have significantly advanced our understanding of how subtle changes in peptide structure can dramatically alter biological function. spandidos-publications.com

The synthesis of these analogs is often accomplished through techniques like solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise addition of amino acids to create a desired peptide sequence. bachem.com This methodology has been instrumental in the exploration of vasopressin analogs. nih.gov

Historical Context of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin Development as a Synthetic Analog

The development of this compound, also known as DVDAVP, emerged from the systematic modification of arginine vasopressin. Building on the knowledge gained from earlier analogs like Desmopressin (dDAVP), researchers sought to further refine the peptide's properties.

The key modifications in this compound compared to native arginine vasopressin are:

Deamination of the N-terminal cysteine (Cys1): This involves removing the amino group from the first amino acid. This modification is known to protect the peptide from degradation by aminopeptidases, thereby increasing its biological half-life. spandidos-publications.com

Substitution of Phenylalanine at position 4 with Valine (Val4): This change in the amino acid sequence alters the conformation of the peptide and its interaction with vasopressin receptors.

Substitution of L-Arginine at position 8 with its D-isomer, D-Arginine (D-Arg8): The use of a D-amino acid at this position significantly reduces the vasopressor (blood pressure increasing) activity mediated by V1a receptors, while enhancing the antidiuretic activity mediated by V2 receptors. spandidos-publications.com

A 1973 study published in the Journal of Medicinal Chemistry reported the solid-phase synthesis of this compound and described it as a highly potent and specific antidiuretic agent with protracted effects. nih.gov This research highlighted the compound's potential as a valuable tool for studying the specific functions of the V2 receptor.

Compound Properties

| Property | Value |

| Molecular Formula | C46H65N13O11S2 |

| Molecular Weight | 1040.22 g/mol |

| CAS Number | 43157-23-9 |

| Alternate Names | Val4-dDAVP, DVDAVP |

Research Findings on Biological Activity

| Analog | Key Structural Modifications | Primary Research Finding |

| This compound | Deamination at Cys1, Valine at position 4, D-Arginine at position 8 | Highly potent and specific antidiuretic agent with prolonged action. nih.gov |

| Desmopressin (dDAVP) | Deamination at Cys1, D-Arginine at position 8 | Selective V2 receptor agonist with potent antidiuretic effects and reduced vasopressor activity. spandidos-publications.comnih.gov |

Propriétés

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c1-25(2)38-44(69)56-32(22-35(47)61)41(66)57-33(45(70)59-18-7-11-34(59)43(68)54-29(10-6-17-51-46(49)50)39(64)52-23-36(48)62)24-72-71-19-16-37(63)53-30(21-27-12-14-28(60)15-13-27)40(65)55-31(42(67)58-38)20-26-8-4-3-5-9-26/h3-5,8-9,12-15,25,29-34,38,60H,6-7,10-11,16-24H2,1-2H3,(H2,47,61)(H2,48,62)(H,52,64)(H,53,63)(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,67)(H4,49,50,51)/t29-,30+,31+,32+,33+,34+,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBRFHAVFOSSOX-WSFLLCRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658832 | |

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43157-23-9 | |

| Record name | 1-[(4R,7S,10S,13S,16S)-7-(2-Amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-10-(propan-2-yl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]-L-prolyl-N~5~-(diaminomethylidene)-D-ornithylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Peptide Synthesis and Structural Modification Strategies

Solid-Phase Peptide Synthesis Methodologies for (Deamino-Cys1,Val4,D-Arg8)-Vasopressin

This compound, also known as dVDAVP, is a synthetic analog of the human hormone arginine vasopressin (AVP). Its production is primarily achieved through Solid-Phase Peptide Synthesis (SPPS). bachem.comnih.gov This method has become the standard for producing vasopressin and its analogs, enabling larger, commercial-scale production compared to earlier solution-phase synthesis techniques. nih.gov

The SPPS process for dVDAVP involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. bachem.com The synthesis typically begins by attaching the C-terminal amino acid, in this case, Glycinamide, to a benzhydrylamine resin. iiste.org The synthesis proceeds by adding the subsequent amino acids—D-Arginine, Proline, Cysteine, Asparagine, Valine, Phenylalanine, Tyrosine, and finally, 3-mercaptopropionic acid (Mpa) which replaces the N-terminal Cysteine—in a stepwise manner.

Each step in the cycle involves two key reactions:

Deprotection: The removal of a temporary protecting group from the N-terminus of the resin-bound amino acid. The Fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting group strategies are commonly employed. iiste.orgspandidos-publications.com

Coupling: The formation of a peptide bond between the newly deprotected N-terminus and the carboxyl group of the incoming protected amino acid. Coupling reagents are used to facilitate this reaction. spandidos-publications.com

For the synthesis of dVDAVP, Boc-protected valine is specifically incorporated at position 4. oup.com After the entire nonapeptide sequence is assembled on the resin, it is cleaved from the solid support. The final steps involve the removal of any remaining side-chain protecting groups and the oxidative formation of the disulfide bridge between the Mpa at position 1 and the Cysteine at position 6 to create the cyclic structure characteristic of vasopressin analogs. spandidos-publications.comresearchgate.net Purification of the final product is typically performed using high-performance liquid chromatography (HPLC). bachem.com

Rational Design Principles of Vasopressin Analogs

The development of this compound is a result of rational drug design, where specific structural modifications are introduced to the native vasopressin molecule to enhance its therapeutic properties. oup.com The goal is to increase the peptide's specificity and potency for the antidiuretic V2 receptor while minimizing its effects on the vasopressor V1a receptor. spandidos-publications.com The combination of three specific changes—deamination at Cysteine 1, Valine substitution at position 4, and D-Arginine incorporation at position 8—results in a compound with significantly enhanced antidiuretic activity and an exceptionally high ratio of antidiuretic to vasopressor activity (A/V ratio). oup.com

Table 1: Comparison of Biological Activities of Vasopressin Analogs

| Compound | Antidiuretic Activity (U/mg) | Vasopressor Activity (U/mg) | A/V Ratio |

|---|---|---|---|

| Arginine Vasopressin (AVP) | ~400 | ~450 | ~0.9 |

| (Deamino-Cys1)-Vasopressin (dAVP) | ~1200 | ~250 | ~4.8 |

| (D-Arg8)-Vasopressin (DAVP) | ~320 | ~1.5 | ~213 |

| (Deamino-Cys1, D-Arg8)-Vasopressin (dDAVP) | ~1500 | ~0.4 | ~3750 |

| This compound (dVDAVP) | ~1640 | <0.013 | >123,000 |

Data adapted from research findings on vasopressin analogs. The values represent approximate potencies and can vary between different assays. oup.com

Deamination involves replacing the N-terminal amino group of the Cysteine at position 1 with a hydrogen atom, resulting in a 3-mercaptopropionic acid (Mpa) residue. spandidos-publications.com This modification is a well-established strategy in vasopressin analog design. oup.com The primary benefit of deamination is that it significantly enhances the antidiuretic activity while also increasing resistance to degradation by aminopeptidases, enzymes that cleave amino acids from the N-terminus of peptides. spandidos-publications.commdpi.com This enzymatic resistance prolongs the peptide's plasma half-life. spandidos-publications.com While deamination generally increases antidiuretic potency and specificity, its effect on vasopressor activity can be more variable. oup.com

In the native AVP molecule, position 4 is occupied by Glutamine (Gln). Research into the structure-activity relationships of vasopressin analogs has shown that substituting this residue with a less hydrophilic, more lipophilic amino acid can enhance antidiuretic specificity. oup.com Valine, with its highly hydrophobic side chain, was selected to test the hypothesis that the lipophilic character of the side chain at position 4 is a key determinant for enhanced antidiuretic specificity. oup.com The substitution of Glutamine with Valine was found to markedly reduce vasopressor potency while either enhancing or leaving the antidiuretic activity essentially unchanged. This modification, therefore, contributes significantly to increasing the A/V ratio. oup.com

The substitution of the naturally occurring L-Arginine at position 8 with its stereoisomer, D-Arginine (D-Arg), is a critical modification for abolishing vasopressor activity. spandidos-publications.com The change in the configuration of the amino acid from L to D alters the side chain's orientation, which dramatically reduces the molecule's ability to bind to and activate the V1a receptors responsible for vasoconstriction. spandidos-publications.comnih.gov This single change results in a selective antidiuretic agonist. nih.gov When combined with the other modifications, particularly the Valine substitution at position 4, the D-Arg incorporation at position 8 leads to a compound with virtually undetectable vasopressor activity. oup.com

The cumulative effect of these three modifications—deamination at Cys1, Valine at position 4, and D-Arginine at position 8—is additive. oup.com The combination in a single molecule, dVDAVP, results in a peptide with antidiuretic activity about four times that of native AVP and an unprecedented A/V ratio, highlighting a successful application of rational peptide design. oup.com

Molecular Pharmacology and Receptor Interaction Dynamics

Vasopressin Receptor Subtypes and Functional Classification (V1aR, V1bR, V2R)

The actions of vasopressin are facilitated by at least three distinct receptor subtypes: V1a (or V1), V1b (or V3), and V2. nih.gov These receptors, while sharing sequence homology, are distinct in their tissue localization, signaling mechanisms, and physiological functions. nih.gov

V1a Receptor (V1aR): Predominantly located on vascular smooth muscle cells, V1aR activation is a key mediator of vasoconstriction. bachem.com It is also found in platelets, hepatocytes, and the brain. nih.gov The V1aR couples to Gq/11 proteins, initiating the phospholipase C signaling cascade. wikipedia.org This leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C, resulting in smooth muscle contraction. nih.gov

V1b Receptor (V1bR): Also known as the V3 receptor, the V1bR is primarily expressed in the anterior pituitary gland on corticotroph cells. nih.gov Similar to the V1aR, it couples to the Gq/11-phospholipase C pathway. Its activation stimulates the release of adrenocorticotropic hormone (ACTH), playing a significant role in the regulation of the hypothalamic-pituitary-adrenal axis and stress responses. spandidos-publications.com

V2 Receptor (V2R): The V2 receptor is most famously expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts and is central to regulating water homeostasis. bachem.combiorxiv.org Unlike the V1 subtypes, the V2R couples to the Gs protein. biorxiv.org Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This triggers a protein kinase A (PKA) signaling cascade that results in the insertion of aquaporin-2 (AQP2) water channels into the apical membrane of the cells, thereby increasing water reabsorption from the urine. nih.gov

| Receptor Subtype | Primary Location | Signaling Pathway | Primary Function |

|---|---|---|---|

| V1aR (V1) | Vascular Smooth Muscle, Platelets, Liver | Gq/11-Phospholipase C (PLC) / Ca²⁺ Mobilization | Vasoconstriction, Glycogenolysis, Platelet Aggregation |

| V1bR (V3) | Anterior Pituitary | Gq/11-Phospholipase C (PLC) / Ca²⁺ Mobilization | ACTH Release |

| V2R | Kidney Collecting Ducts | Gs-Adenylyl Cyclase / cAMP | Antidiuresis (Water Reabsorption) |

Selective Agonism of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin at V2 Receptors

This compound is a synthetic analogue of Arginine Vasopressin (AVP). Its structure is closely related to another well-studied selective V2R agonist, Desmopressin (B549326) ([deamino-Cys1, D-Arg8]-Vasopressin or dDAVP). spandidos-publications.comlifetein.com The key modifications from native AVP—deamination of the cysteine at position 1 and the substitution of L-arginine with D-arginine at position 8—are known to dramatically increase its selectivity for the V2 receptor while reducing its activity at the V1a receptor. spandidos-publications.com The further substitution of glutamine with valine at position 4 in this compound is intended to refine its pharmacological profile. Due to a scarcity of specific binding data for the Val4 variant, the well-documented profile of dDAVP is often used as a reference point for its expected receptor interaction dynamics.

The structural modifications in dDAVP result in a potent and highly specific agonism at the V2 receptor. sigmaaldrich.com Studies using radiolabeled dDAVP have demonstrated its ability to bind with high affinity to V2 receptors in rat kidney membranes. nih.gov One saturation analysis study determined an equilibrium dissociation constant (Kd) of 0.76 nM for [3H]dDAVP binding to these V2-rich membranes, indicating a strong binding interaction. nih.gov In functional assays on human V2 receptors, dDAVP acts as a full agonist with an EC50 value of 23.9 nM. nih.gov The deamination at position 1 enhances its antidiuretic activity and prolongs its half-life, while the D-Arg8 substitution is crucial for its V2 selectivity. spandidos-publications.com

A defining characteristic of dDAVP, and by extension its Val4 analogue, is the significant reduction or abolishment of V1a receptor-mediated vasopressor activity. spandidos-publications.comnih.gov The substitution of D-arginine for L-arginine at position 8 is primarily responsible for this dramatic decrease in affinity for the V1a receptor. spandidos-publications.com Consequently, dDAVP exhibits approximately 1500 times greater selectivity for V2 receptors over V1 receptors. derangedphysiology.com This high degree of selectivity means that at concentrations where it fully activates V2 receptors to produce a potent antidiuretic effect, it has negligible cardiovascular effects, a clear advantage over the non-selective native AVP. nih.govderangedphysiology.com

| Compound | Target Receptor | Binding Affinity (Ki or Kd) | Functional Activity (EC50) | Key Finding |

|---|---|---|---|---|

| dDAVP | V2R (Rat Kidney) | Kd = 0.76 nM | - | High-affinity binding to V2 receptors. nih.gov |

| dDAVP | V2R (Human) | Ki = 65.9 nM | EC50 = 23.9 nM (Full Agonist) | Acts as a full agonist at human V2 receptors. nih.gov |

| dDAVP | V1bR (Human) | Ki = 5.84 nM | EC50 = 11.4 nM (Full Agonist) | Also a full agonist at V1b receptors. nih.gov |

| dDAVP | V1aR | - | Abolished/Minimal | Lacks significant vasopressor activity. spandidos-publications.com |

Molecular Determinants of Receptor Recognition and Selectivity

The selectivity of vasopressin analogues for specific receptor subtypes is governed by precise molecular interactions between the peptide's amino acid residues and the receptor's binding pocket.

The binding of vasopressin and its analogues occurs within a pocket formed by the transmembrane (TM) helices and extracellular loops of the receptor. biorxiv.org Cryo-electron microscopy and mutagenesis studies have identified several key residues within the V2R that are critical for ligand binding and receptor activation. These include residues in TM2 (Q92), TM3 (K116, Q119), TM4 (Q174), TM5 (V206), TM6 (W284, F287), and TM7 (M311, S315). nih.gov The residue W284 in TM6 acts as a "toggle switch," and its interaction with the ligand is a crucial step in transmitting the conformational change that leads to Gs protein coupling and receptor activation. biorxiv.org Furthermore, structure-activity relationship analyses performed on dDAVP have shown that the amino acids forming the cyclic "loop" structure (residues 2-5) are particularly important for its biological activity at the V2 receptor. spandidos-publications.com

Site-directed mutagenesis has been an invaluable tool for elucidating the specific interactions that determine ligand affinity and receptor activation. nih.gov By systematically substituting individual amino acids in the receptor, researchers can assess the impact of each residue on ligand binding and subsequent signaling. For instance, studies on the V2R have used this approach to confirm the roles of residues identified in structural models. nih.gov Mutagenesis experiments have validated the importance of specific transmembrane interactions, such as those involving the conserved NPxxY motif in TM7, in mediating the Gs-biased activation characteristic of the V2R. nih.gov These studies allow for a detailed mapping of the binding pocket and provide a molecular rationale for the observed selectivity of ligands like this compound.

Structure-Function Relationship Studies of Vasopressin Analogs and Receptor Selectivity

This compound, also known as [Val4]dDAVP, is a synthetic analog of arginine vasopressin (AVP) designed for high selectivity and potency at the vasopressin V2 receptor. wikipedia.org Its structure incorporates specific modifications to the native vasopressin peptide, each contributing to its unique pharmacological profile. These alterations are a result of extensive structure-activity relationship (SAR) studies aimed at separating the desired antidiuretic effects (mediated by V2 receptors) from the vasopressor effects (mediated by V1a receptors). wikipedia.orgresearchgate.net

The key structural modifications of this compound compared to native AVP are:

Deamination of Cysteine at position 1: The removal of the amino group from the N-terminal cysteine residue (to form 3-mercaptopropionic acid) significantly increases the peptide's resistance to aminopeptidases, thereby prolonging its biological half-life. drugbank.com This modification also enhances antidiuretic activity. nih.govfda.gov

Substitution of Glutamine with Valine at position 4: The replacement of the glutamine residue at position 4 with a more hydrophobic valine residue is a critical modification. This change results in an analog with about a 10-fold higher affinity for the human V2 receptor compared to desmopressin (dDAVP). nih.gov This substitution is pivotal in enhancing the antidiuretic potency. researchgate.netnih.gov

Substitution of L-Arginine with D-Arginine at position 8: Replacing the naturally occurring L-arginine with its D-enantiomer at position 8 drastically reduces the molecule's affinity for the V1a receptor. nih.gov This is the primary modification responsible for abolishing the vasopressor (vasoconstrictive) activity associated with native vasopressin. litfl.com

The cumulative effect of these three modifications results in a compound with exceptional receptor selectivity. This compound exhibits potent antidiuretic activity, approximately four times that of native AVP, while having virtually undetectable vasopressor activity. researchgate.net This translates to an antidiuretic-to-vasopressor (A/V) activity ratio exceeding 123,000, a dramatic increase compared to the ratio of 0.9 for AVP. researchgate.net While highly selective for the V2 receptor over the V1a receptor, studies have shown that it can also act as a potent agonist at the V1b receptor, similar to dDAVP. nih.gov

| Compound | Modification vs. AVP | V2 Receptor Activity | V1a Receptor Activity (Vasopressor) | Antidiuretic/Vasopressor (A/V) Ratio |

|---|---|---|---|---|

| Arginine Vasopressin (AVP) | Native Peptide | Potent | Potent | ~0.9 |

| Desmopressin (dDAVP) | Deamino-Cys1, D-Arg8 | Highly Potent | Greatly Reduced | ~2000-4000 |

| This compound | Deamino-Cys1, Val4, D-Arg8 | ~4x more potent than AVP | Undetectable | >123,000 |

G Protein-Coupled Receptor (GPCR) Signaling Transduction

The biological effects of this compound are mediated through its interaction with the vasopressin V2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. nih.govresearchgate.net These receptors are characterized by seven transmembrane domains and transduce extracellular hormonal signals into intracellular responses by activating heterotrimeric G proteins. researchgate.net The V2 receptor is primarily coupled to the stimulatory G protein, Gs. researchgate.netmedchemexpress.com

V2 Receptor-Mediated Intracellular Signaling Pathways (e.g., cAMP pathway)

The canonical signaling pathway activated by the binding of this compound to the V2 receptor is the adenylyl cyclase-cyclic AMP (cAMP) cascade. researchgate.netnih.gov This pathway is the primary mechanism underlying its potent antidiuretic effects. medchemexpress.com

The sequence of events is as follows:

Receptor Binding: The agonist, this compound, binds to the V2 receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts. researchgate.netlitfl.com

G Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated Gs protein. Activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs). researchgate.net

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase. researchgate.netresearchgate.net

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and release the active catalytic subunits. researchgate.net

Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate various intracellular proteins, most notably the aquaporin-2 (AQP2) water channels. This phosphorylation is essential for the translocation of AQP2-containing vesicles to the apical membrane of the collecting duct cells. researchgate.net The insertion of AQP2 channels into the apical membrane dramatically increases water permeability, facilitating the reabsorption of water from the urine back into circulation. litfl.com

Interplay and Cross-Talk Between Signaling Cascades

While this compound is highly selective for the V2 receptor and its Gs-cAMP pathway, the broader family of vasopressin receptors provides a basis for understanding potential interplay between signaling cascades in cells where multiple receptor subtypes are expressed. Vasopressin receptors can couple to different G proteins: V1a and V1b receptors primarily couple to Gq/11 to activate the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC). researchgate.net

Research has demonstrated the existence of cross-talk between these pathways. In cells co-expressing V1a and V2 receptors, the simultaneous stimulation of both receptor types can lead to a potentiation of cAMP accumulation that is greater than the effect of V2 receptor stimulation alone. wikipedia.org This potentiation is mediated by PKC; the activation of the V1a-Gq-PLC-PKC pathway enhances the coupling between the Gs protein and adenylyl cyclase, thus amplifying the V2-mediated cAMP signal. wikipedia.org

Furthermore, some studies suggest that the V2 receptor itself may not be exclusively coupled to Gs. It can also be secondarily coupled to Gq, leading to a rise in cytosolic free calcium, albeit with a much lower potency than its primary cAMP response. medchemexpress.com This suggests an intrinsic, though less efficient, mechanism for signal diversification originating from a single receptor type. Given the extremely high V2 selectivity of this compound and its negligible activity at V1a receptors, it is unlikely to be a significant initiator of V1a-V2 cross-talk. researchgate.net However, in a cellular environment where other ligands might co-activate V1 receptors, the principles of signaling interplay remain relevant.

Preclinical Pharmacological Investigations and Biological Activities

Mechanisms of Renal Water Reabsorption Regulation in Preclinical Models

Vasopressin and its analogs play a critical role in maintaining the body's water homeostasis. nih.gov The primary mechanism for this regulation occurs in the kidneys, specifically through the action of vasopressin V2 receptors located on the principal cells of the renal collecting ducts. nih.govwikipedia.org

As a selective V2 receptor agonist, (Deamino-Cys1,Val4,D-Arg8)-Vasopressin is understood to promote water reabsorption through the established V2 receptor signaling pathway. nih.gov Binding of the agonist to the V2 receptor on the basolateral membrane of collecting duct cells initiates a G-protein-coupled signaling cascade that activates adenylyl cyclase. nih.govdrugbank.com This enzyme, in turn, increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

The elevation in cAMP activates protein kinase A (PKA), which then phosphorylates aquaporin-2 (AQP2) water channels. nih.govwikipedia.org This phosphorylation event is a crucial step that triggers the translocation and insertion of AQP2 channels into the apical membrane of the cells. wikipedia.org The increased presence of AQP2 channels on the cell surface enhances the permeability of the membrane to water, allowing for greater reabsorption of water from the filtrate back into the bloodstream, thereby producing more concentrated urine. nih.govwikipedia.org

Non-Renal V2 Receptor-Mediated Biological Responses

Beyond its well-established role in renal function, the activation of V2 receptors by agonists like this compound has been shown to elicit biological responses in other tissues, including cancer cells and the central nervous system.

Preclinical research has demonstrated that agonists of the V2 receptor can exert antiproliferative effects on cancer cells that express this receptor. nih.govspandidos-publications.com Studies on analogs of desmopressin (B549326) (dDAVP), which is structurally similar to this compound, have provided insights into this activity. For instance, the dDAVP analog [V(4)Q(5)]dDAVP, which also features a valine substitution at position 4, showed a significantly greater antiproliferative effect than dDAVP in V2R-expressing MCF-7 human breast carcinoma cell cultures. nih.govresearchgate.net

Further investigations involving the [V4Q5]dDAVP analog revealed a superior cytostatic effect compared to dDAVP on the NCI-H82 human lung cancer cell line. core.ac.uk This enhanced analog significantly reduced cell proliferation, doubling time, and migration in tumor cell cultures. core.ac.uk The antiproliferative effects were shown to be V2 receptor-dependent, as silencing the receptor with small interfering RNA significantly weakened the inhibitory actions of the compound. core.ac.uk These findings highlight the potential of V2 receptor agonists in modulating the growth of V2R-expressing tumors. nih.govresearchgate.netcore.ac.uk

| Compound | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| [V(4)Q(5)]dDAVP | MCF-7 (Breast Carcinoma) | Significantly higher antiproliferative effect compared to dDAVP. | nih.govresearchgate.net |

| [V4Q5]dDAVP | NCI-H82 (Lung Cancer) | Higher cytostatic effect on cellular proliferation compared to dDAVP. | core.ac.uk |

| dDAVP | MDA-MB-231 & MCF-7 (Breast Carcinoma) | Modest but significant inhibition of cell growth (~20% reduction at 1-1.5 µM). Stronger effect on colony formation. | spandidos-publications.com |

Preclinical studies have revealed that this compound can influence neuronal excitability. nih.gov In a key study, this compound was found to be active in potentiating seizures induced by the muscarinic cholinergic agonist pilocarpine (B147212) in rat models. nih.gov This proconvulsive effect suggests a role for vasopressin analogs in modulating CNS activity.

The investigation into the receptor subtype responsible for this effect points towards a putative V2 receptor subtype within the brain. nih.gov Evidence for this includes the finding that a V2 receptor antagonist, d(CH2)5[D-Ile2,Ile4]AVP, provided a dose-dependent protective action against the seizures. nih.gov Conversely, a V1 receptor antagonist and an oxytocin (B344502) receptor antagonist showed no anti-convulsive activity. nih.gov These results suggest that the proconvulsive actions of certain vasopressin analogs are mediated specifically through a V2-like receptor in the CNS. nih.gov

Central Nervous System (CNS) Effects and V2 Receptor Subtype Involvement

Comparative Preclinical Studies with Other Vasopressin Analogs

The biological activity of this compound is best understood when compared to the parent hormone, [Arg8]vasopressin (AVP), and other synthetic analogs like dDAVP.

In the context of CNS effects, this compound was shown to be an active proconvulsive agent, similar to AVP itself. nih.gov However, not all selective V2 agonists shared this property. Notably, dDAVP, a widely used V2-selective agonist, did not potentiate pilocarpine-induced seizures. nih.gov Other selective antidiuretic compounds like d[Tyr(Me)2]AVP and HO[D-Arg8]vasopressin were also inactive. nih.gov This indicates that the combination of deamination at position 1, the D-arginine at position 8, and the substitution of valine at position 4 creates a molecule with distinct CNS activity compared to other V2 agonists. nih.gov

| Compound | Effect on Seizures | Receptor Selectivity Profile | Reference |

|---|---|---|---|

| This compound | Active (Potentiated Seizures) | V2 Agonist | nih.gov |

| [Arg8]vasopressin (AVP) | Active (Potentiated Seizures) | V1/V2 Agonist | nih.gov |

| dDAVP | Inactive | V2 Agonist | nih.gov |

| d[Tyr(Me)2]AVP | Inactive | V2 Agonist | nih.gov |

| HO[D-Arg8]vasopressin | Inactive | V2 Agonist | nih.gov |

| d(CH2)5[D-Ile2,Ile4]AVP | Protective Action (Antagonist) | V2 Antagonist | nih.gov |

| d(CH2)5[Tyr(Me)2]AVP | No Anti-convulsive Activity | V1 Antagonist | nih.gov |

Regarding antiproliferative activity, direct comparative data for this compound is limited. However, studies on the closely related analog [V(4)Q(5)]dDAVP demonstrated superior inhibitory effects on breast and lung cancer cell proliferation when compared to dDAVP, suggesting that modifications at position 4 can significantly enhance the antitumor properties of dDAVP-based peptides. nih.govresearchgate.netcore.ac.uk

Evaluation of Potency and Protracted Biological Effects

Preclinical studies have demonstrated that this compound, also known as [Val4]dDAVP, possesses significantly enhanced and selective antidiuretic activity compared to native arginine vasopressin (AVP). The substitution of glutamine with valine at position 4 results in an analogue with a distinct pharmacological profile.

Research indicates that [Val4]dDAVP exhibits an antidiuretic activity approximately four times that of AVP. nih.gov Furthermore, it displays a notably higher affinity for the human vasopressin V2 receptor, the receptor primarily responsible for the antidiuretic response in the kidneys. nih.govcvpharmacology.com Its affinity for the V2 receptor is reported to be about 10-fold higher than that of desmopressin (dDAVP), a well-established synthetic vasopressin analogue. nih.gov In contrast to its potent antidiuretic effects, [Val4]dDAVP has been found to have undetectable vasopressor activity, which is mediated by V1 receptors. nih.gov This selectivity for the V2 receptor minimizes potential effects on blood pressure.

The structural modifications in this compound, specifically the deamination of the N-terminal cysteine and the substitution of L-arginine with D-arginine at position 8, contribute to a prolonged biological half-life compared to native AVP. nih.gov While specific pharmacokinetic data on the duration of action for the Val4 variant is not extensively detailed in the provided preclinical findings, the parent compound dDAVP is known for its resistance to degradation by proteases, leading to a longer duration of action. nih.gov

Table 1: Comparative Potency and Receptor Affinity of Vasopressin Analogues

| Compound | Antidiuretic Activity (vs. AVP) | Vasopressor Activity | Human V2 Receptor Affinity (Ki) vs. dDAVP |

|---|---|---|---|

| This compound | ~4x higher | Undetectable | ~10x higher |

| Arginine Vasopressin (AVP) | 1x (Reference) | Present | - |

| Desmopressin (dDAVP) | High | Low | 1x (Reference) |

Gastrointestinal Absorption and Plasma Clearance Rate Studies in Animal Models

Investigations into the gastrointestinal absorption and plasma clearance of vasopressin analogues have been conducted in rat models to understand their pharmacokinetic profiles. A study involving a series of vasopressin analogues, including a compound structurally equivalent to this compound ([Mpa1,Val4,D-Arg8]VP), provides key insights into its oral bioavailability and systemic clearance.

The bioavailability of all tested peptides, including [Mpa1,Val4,D-Arg8]VP, following administration by gavage feeding in conscious rats was found to be extremely low, specifically below 0.1%. This suggests that gastrointestinal absorption of this peptide is minimal in this animal model. The study noted that increased resistance to enzymatic degradation within the gastrointestinal tract did not necessarily lead to improved absorption, indicating that the permeability of the intestinal mucosa is likely a more critical factor limiting the uptake of these compounds.

Plasma clearance rates (Clp) were determined using the constant infusion method. The clearance values for the different analogues varied significantly. The study highlighted an inverse relationship between hydrophilicity and the plasma clearance rates for most of the analogues. While the specific clearance value for [Mpa1,Val4,D-Arg8]VP was not individually reported in the abstract, the research demonstrated a sevenfold difference among the tested analogues.

Table 2: Pharmacokinetic Parameters of [Mpa1,Val4,D-Arg8]VP in Rats

| Parameter | Finding |

|---|---|

| Gastrointestinal Bioavailability | < 0.1% |

| Primary Limiting Factor for Absorption | Intestinal mucosa permeability |

| Plasma Clearance | Subject to an inverse relationship with hydrophilicity |

Advanced Research Methodologies and Analytical Applications

Utilization of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin as a Research Tool

As a selective agonist, this compound allows researchers to isolate and study specific physiological pathways, contributing to a deeper understanding of receptor function and related cellular responses.

This compound, also known as dVDAVP, is a potent and highly selective agonist for the vasopressin V2 receptor (V2R). medchemexpress.com This selectivity makes it an excellent research tool for differentiating the functions of the V2 receptor from those of the V1a, V1b, and oxytocin (B344502) receptors. medchemexpress.com Arginine vasopressin (AVP) naturally acts on multiple receptors, leading to a range of physiological effects, including vasoconstriction (V1a) and antidiuresis (V2). nih.gov By using a selective V2 agonist like dVDAVP, scientists can investigate the signaling cascade associated exclusively with V2 receptor activation, which is primarily mediated by the Gs-protein-coupled receptor pathway that increases intracellular cyclic AMP (cAMP). nih.govnih.gov

Research involving analogues of this compound demonstrates its utility in structure-activity relationship studies. For instance, the synthesis of C-terminally truncated analogues of [Val4]dDAVP has been used to explore novel V2R agonists with different pharmacokinetic profiles. medchemexpress.com Furthermore, studies on position 4 analogues of deamino-arginine vasopressin, including the valine-substituted variant, have revealed significant species-dependent differences in receptor selectivity, particularly between human and rat receptors. nih.gov Such research is crucial for understanding the molecular basis of receptor binding and for the design of new therapeutic agents. nih.gov

| Peptide | Primary Receptor Target | Key Research Application | Reference |

|---|---|---|---|

| Arginine Vasopressin (AVP) | V1a, V1b, V2 | Baseline for natural hormone activity | nih.gov |

| This compound (dVDAVP) | Selective V2 Agonist | Isolating V2 receptor signaling pathways | medchemexpress.com |

| Desmopressin (B549326) (dDAVP) | Selective V2 Agonist | Probing V2 and V1b receptor agonism | nih.govresearchgate.net |

While vasopressin and its analogues are known to play a role in central nervous system functions, including memory and social behavior, specific studies focusing on this compound in neurobiological processes are not extensively detailed in available research. However, the effects of closely related V2-selective agonists provide a basis for its potential application. For example, the analogue 1-deamino-8-D-arginine-vasopressin (DDAVP) has been shown to improve memory functions in both healthy individuals and patients with central diabetes insipidus. nih.gov These findings suggest that selective activation of vasopressin receptor pathways can modulate cognitive processes. The use of highly selective tools like this compound could, therefore, be instrumental in dissecting the specific contribution of the V2 receptor pathway to memory and other neurobiological functions, distinct from the effects mediated by V1a and V1b receptors which are also present in the brain.

Bioanalytical Techniques for Detection and Quantification

The precision required in pharmacokinetic studies and doping control analysis necessitates robust and sensitive bioanalytical methods. This compound is central to the development and validation of these advanced analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of peptides like this compound in biological matrices such as plasma and urine. dshs-koeln.denih.govresearchgate.net This methodology offers high sensitivity and specificity, which is essential for measuring the low concentrations typical of peptide hormones. researchgate.netdshs-koeln.de

The general workflow involves an initial sample clean-up and concentration step, commonly performed using solid-phase extraction (SPE). dshs-koeln.deresearchgate.net Following extraction, the analyte is separated from other matrix components using reverse-phase high-performance liquid chromatography (HPLC). nih.gov The separation is typically achieved on a C18 column with a gradient elution system, where the mobile phase composition is varied over time to effectively resolve the target peptide. dshs-koeln.de The separated peptide is then ionized, usually by electrospray ionization (ESI), and detected by a tandem mass spectrometer, which provides definitive identification and quantification based on the mass-to-charge ratio of the peptide and its fragments. dshs-koeln.de

| Parameter | Description | Common Example | Reference |

|---|---|---|---|

| Sample Preparation | Extraction and purification from biological matrix | Solid-Phase Extraction (SPE) with WCX cartridges | dshs-koeln.de |

| LC Column | Stationary phase for chromatographic separation | Reverse-phase C18 (e.g., Zorbax 300SB-C18) | dshs-koeln.de |

| Mobile Phase A | Aqueous component of the elution system | Water with 0.1% Acetic Acid & 0.01% TFA | dshs-koeln.de |

| Mobile Phase B | Organic component of the elution system | Acetonitrile (B52724) with 0.1% Acetic Acid & 0.01% TFA | dshs-koeln.de |

| Detection | Ionization and mass analysis | Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) | dshs-koeln.de |

Due to its structural similarity to other vasopressin analogues and its high stability, this compound is frequently used as an internal standard (ISTD) in quantitative bioanalytical assays. dshs-koeln.dedshs-koeln.de An ISTD is a compound added to samples at a known concentration before processing. It helps to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. dshs-koeln.de

In practice, a urinary or plasma sample is fortified with a specific amount of this compound. dshs-koeln.dedshs-koeln.de For example, in a screening method for 14 different prohibited peptides, urine samples were fortified with the compound at a concentration of 5 ng/mL. dshs-koeln.de In another assay developed for the detection of desmopressin in plasma, it was used as an ISTD at 1 ng/mL. dshs-koeln.de The ratio of the analytical signal of the target analyte to the signal of the ISTD is then used to calculate the concentration of the analyte, ensuring a reliable quantification.

The sensitivity of LC-MS/MS methods for peptides is highly dependent on the composition of the mobile phase. The inclusion of specific additives is a key strategy for optimizing the signal and improving detection limits. Acidic additives such as formic acid (FA), acetic acid (HOAc), and trifluoroacetic acid (TFA) are commonly used. dshs-koeln.de

These additives serve multiple purposes. By lowering the pH of the mobile phase (typically to between 2 and 4), they protonate the peptide analyte, which enhances its ionization efficiency in positive-ion ESI mode, leading to a stronger signal in the mass spectrometer. Acidification also suppresses the ionization of free silanol (B1196071) groups on the silica-based stationary phase of the HPLC column, which reduces peak tailing and improves chromatographic resolution. For instance, a mobile phase consisting of water and acetonitrile containing 0.1% acetic acid and 0.01% trifluoroacetic acid has been successfully used in the analysis of vasopressin analogues. dshs-koeln.de In some specialized methods, additives like dichloromethane (B109758) have also been employed to further enhance sensitivity for AVP quantification. researchgate.net

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Vasopressin Receptor Agonists and Antagonists

The chemical structure of (Deamino-Cys1,Val4,D-Arg8)-Vasopressin offers a versatile template for creating new vasopressin receptor agonists and antagonists. By systematically modifying its amino acid sequence, researchers can fine-tune the compound's binding affinity and efficacy for different vasopressin receptor subtypes (V1a, V1b, and V2).

One key strategy involves substituting amino acids at various positions to enhance receptor selectivity. For instance, modifications at position 4 have been shown to be crucial for modulating the compound's interaction with the human V1b receptor. nih.gov Research has demonstrated that replacing the glutamine residue at this position with a range of other amino acids can significantly alter the resulting analog's functional properties, turning it into a full or partial agonist depending on the specific receptor subtype. nih.gov

Furthermore, C-terminally truncated analogs of this compound have been synthesized to develop V2 receptor agonists with shorter half-lives. nih.gov This is particularly important for therapeutic applications where prolonged action could be detrimental. nih.gov The development of antagonists has also benefited from this scaffold. Modifications to a similar compound, which also contains valine at position 4, have led to the creation of potent and selective V1 and V2 antagonists, which are valuable tools for studying the physiological roles of vasopressin. nih.gov

Development of Subtype-Selective Ligands Based on this compound Scaffold

A major goal in vasopressin research is the development of ligands that can selectively target one receptor subtype over others. This selectivity is key to creating drugs with specific therapeutic effects while minimizing side effects. The this compound scaffold has been instrumental in this pursuit.

Studies have shown that modifications at position 4 of the deamino-arginine vasopressin backbone can lead to the discovery of V1b agonists with high affinity and enhanced selectivity. nih.gov For example, replacing the original glutamine with amino acids like leucine (B10760876) or specific charged residues resulted in compounds that are potent agonists for the human V1b receptor. nih.govnih.gov Further modifications at position 8 of these position-4-modified analogs have yielded the first selective agonists for the rat V1b receptor, providing crucial tools for research in animal models. nih.govresearchgate.net

The table below summarizes the impact of specific amino acid substitutions on receptor selectivity, based on the dAVP scaffold.

| Original Compound | Modification | Resulting Compound | Target Receptor Selectivity | Reference |

| dAVP | Gln4 -> Leu | d[Leu4]AVP | Human V1b Agonist | nih.govnih.gov |

| dAVP | Gln4 -> Orn | d[Orn4]AVP | Human V1b Agonist | nih.govnih.gov |

| d[Cha4]AVP | Arg8 -> Lys | d[Cha4,Lys8]VP | Rat V1b Agonist | nih.gov |

| d[Leu4]AVP | Arg8 -> Lys | d[Leu4,Lys8]VP | Rat V1b Agonist | nih.gov |

| [Val4]dDAVP | C-terminal truncation & other modifications | c(Bua-Cpa-Thi-Val-Asn-Cys)-Pro-Agm | Short-acting Human V2 Agonist | nih.gov |

Exploration of V2 Receptor-Mediated Actions in Non-Traditional Physiological and Pathophysiological Contexts

Recent research has expanded the known roles of the vasopressin V2 receptor beyond its classical function in regulating water balance in the kidneys. The V2 receptor is now being investigated in various other contexts, including cancer and genetic disorders.

Studies have revealed that V2 receptors are expressed in different types of tumor cells, including breast and colorectal cancer. nih.govspandidos-publications.comresearchgate.net Activation of these receptors by agonists like desmopressin (B549326) (dDAVP) can have an antiproliferative effect, inhibiting cancer cell growth. nih.govspandidos-publications.com Notably, an analog of this compound, where the asparagine at position 5 is replaced with glutamine ([V4Q5]dDAVP), has shown even greater antitumor activity than dDAVP in preclinical models of breast and colorectal cancer. researchgate.netwjon.org This suggests that the valine at position 4 plays a key role in enhancing these beneficial effects. researchgate.net The antiproliferative action is linked to the V2 receptor-mediated signaling pathway that can arrest the cell cycle and induce apoptosis in cancer cells. wjon.org

Another emerging area is the potential for V2 receptor agonists to treat certain genetic diseases. It has been demonstrated that this compound can rescue the function of a specific mutated V2 receptor that causes nephrogenic diabetes insipidus, a rare genetic disorder. nih.gov This finding opens up possibilities for personalized medicine, where specific vasopressin analogs could be used to treat patients with particular mutations.

Advanced Structural Biology Approaches for Receptor-Ligand Complex Elucidation

Understanding the precise three-dimensional structure of the vasopressin receptors and how they interact with ligands like this compound is crucial for rational drug design. Advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), have recently provided unprecedented insights into these interactions.

Scientists have successfully determined the cryo-EM structures of the V2 receptor in complex with its natural ligand, arginine-vasopressin (AVP), as well as with antagonists like tolvaptan. cnrs.frrcsb.orgrcsb.org These structures reveal the molecular details of how the receptor is activated and inhibited. For instance, the cryo-EM structure of the active V2R-G protein complex shows how AVP binding triggers a conformational change in the receptor, allowing it to couple with and activate its signaling protein. cnrs.frrcsb.org Conversely, the structures with antagonists show how these molecules block the receptor in an inactive state. rcsb.org

While these studies have not yet been performed with this compound itself, they provide a detailed blueprint of the receptor's binding pocket and activation mechanism. This information is invaluable for computational modeling and for designing new analogs based on the this compound scaffold with improved properties. Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been used to determine the solution structure of vasopressin analogs, providing information about their flexibility, which is also important for understanding their interaction with the receptor. nih.gov

Q & A

Q. Q1. What experimental models are commonly used to study the receptor-specific effects of (Deamino-Cys¹,Val⁴,D-Arg⁸)-Vasopressin?

Answer: In vivo models such as conscious goats (e.g., cerebral blood flow studies) are frequently employed to evaluate cerebrovascular resistance changes mediated by vasopressin receptors (V1 and V2). These models allow direct measurement of hemodynamic variables (e.g., mean arterial pressure, cerebral blood flow) and receptor antagonism protocols using selective inhibitors (e.g., V1 antagonist [β-mercapto-β,β-cyclopenta-methylenepropionyl¹,O-Me-Tyr²,Arg⁸]-vasopressin) . Ex vivo assays using isolated vascular tissues or cell lines expressing AVPR1A/1B/2 receptors are also standard for quantifying ligand-receptor binding affinities.

Q. Q2. How do researchers differentiate between V1 and V2 receptor activation in pharmacokinetic studies?

Answer: Methodologically, studies use selective antagonists (e.g., V1-specific or V2-specific inhibitors) in dose-response experiments. For example, in cerebral vasoconstriction studies, co-administration of (Deamino-Cys¹,Val⁴,D-Arg⁸)-Vasopressin with a V1 antagonist blocks cerebrovascular resistance changes, isolating V2-mediated effects. Radiolabeled ligand displacement assays further quantify receptor subtype binding .

Q. Q3. What are the standard protocols for ensuring reproducibility in vasopressin analog studies?

Answer: Key steps include:

- Baseline standardization : Pre-experiment measurements of blood pH, pCO₂, and pO₂ to control for physiological variability .

- Dose normalization : Administering peptide analogs in molar equivalents (e.g., nmol/kg) to account for molecular weight differences.

- Statistical rigor : Using repeated-measures ANOVA with paired t-tests (animal as its own control) to reduce inter-individual variability .

Advanced Research Questions

Q. Q4. How can conflicting data on (Deamino-Cys¹,Val⁴,D-Arg⁸)-Vasopressin’s vasoconstrictive vs. antidiuretic effects be resolved?

Answer: Contradictions often arise from tissue-specific receptor expression or dosing variability. Advanced approaches include:

- Tissue-specific knockout models : Silencing AVPR1A in vascular smooth muscle vs. AVPR2 in renal tubules to isolate pathways .

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling : Correlating plasma concentration-time profiles with organ-specific responses using compartmental analysis .

- Meta-regression : Pooling data from heterogeneous studies (e.g., differing doses, species) to identify confounding variables .

Q. Q5. What methodologies are recommended for studying the compound’s role in septic shock, given its complex hemodynamic effects?

Answer: Septic shock studies require:

- Dynamic biomarker monitoring : Measuring plasma vasopressin, cortisol, and inflammatory cytokines (e.g., IL-6) alongside hemodynamic parameters.

- Controlled hypotension models : Inducing endotoxemia in animals to simulate septic shock, followed by graded infusion of the analog to assess pressor response thresholds .

- Ethical frameworks : Adhering to FINER criteria (Feasible, Novel, Ethical, Relevant) to balance preclinical rigor with translational relevance .

Q. Q6. How can population pharmacokinetics address variability in (Deamino-Cys¹,Val⁴,D-Arg⁸)-Vasopressin’s efficacy across patient subgroups?

Answer: Population PK models integrate covariates (e.g., age, renal function) using nonlinear mixed-effects modeling (NONMEM). For example:

| Covariate | Impact on Clearance | Study Design |

|---|---|---|

| Renal impairment | ↓ Clearance due to reduced V2-mediated excretion | Phase I trials in renally impaired cohorts |

| Age >65 years | ↑ Volume of distribution | Sparse sampling in elderly populations |

Methodological Guidance for Data Analysis

Q. Q7. What statistical approaches are optimal for handling high variability in vasopressin analog response data?

Answer: Use:

- Mixed-effects models : To account for inter-subject variability in longitudinal studies.

- Bootstrap resampling : For non-parametric confidence intervals in small-sample preclinical data .

- Sensitivity analysis : Testing assumptions (e.g., normality, homoscedasticity) via Levene’s test or Q-Q plots .

Q. Q8. How should researchers design studies to validate conflicting receptor signaling pathways?

Answer: Apply:

- Pathway inhibition : Using siRNA or CRISPR-Cas9 to silence downstream effectors (e.g., PLC-β for V1, cAMP for V2).

- Multi-omics integration : Transcriptomic profiling of tissues post-treatment to identify novel signaling nodes .

Comparative and Translational Research

Q. Q9. What criteria should guide the selection of (Deamino-Cys¹,Val⁴,D-Arg⁸)-Vasopressin over native AVP in translational studies?

Answer: Consider:

- Receptor selectivity : The analog’s higher V2 affinity vs. native AVP’s balanced V1/V2 activation .

- Metabolic stability : Deamination at Cys¹ reduces enzymatic degradation, prolonging half-life in circulation .

Q. Q10. How can preclinical findings be contextualized within existing clinical literature to avoid redundancy?

Answer: Conduct systematic reviews using PRISMA guidelines to map preclinical mechanisms to clinical outcomes (e.g., vasopressin use in septic shock trials) . Use PICO frameworks (Population, Intervention, Comparison, Outcome) to align animal models with human pathophysiology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.